MMP-2 Inhibition Potency of CAS 90299-05-1 Relative to Pan-MMP Inhibitor NNGH
N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide inhibits recombinant human MMP-2 with an IC50 of 1.26 μM [1]. In comparison, the broad-spectrum MMP inhibitor NNGH exhibits an IC50 of 0.014 μM against the same enzyme under comparable assay conditions [2]. This 90-fold difference in potency establishes that CAS 90299-05-1 functions as a weak MMP-2 inhibitor, distinguishing it from potent hydroxamate-based inhibitors and positioning it as a low-affinity probe or negative control compound for MMP-2 screening campaigns.
| Evidence Dimension | MMP-2 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 1.26 μM (1.26E+3 nM) |
| Comparator Or Baseline | NNGH: 0.014 μM (14 nM) |
| Quantified Difference | 90-fold lower potency |
| Conditions | Inhibition of APMA-activated human recombinant MMP2 incubated for 5 mins using 4-nitrophenylacetate substrate by esterase assay (target compound); standard MMP-2 FRET-based assay (NNGH) |
Why This Matters
Defines the compound as a weak MMP-2 inhibitor, enabling its use as a low-affinity control or scaffold starting point distinct from high-potency clinical candidates.
- [1] BindingDB BDBM50124122 / ChEMBL CHEMBL3622800. N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide. Enzyme inhibition data for MMP-2 (human recombinant). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50124122 View Source
- [2] Yan XQ, et al. Design, synthesis and evaluation of novel metalloproteinase inhibitors based on l-tyrosine scaffold. Bioorganic & Medicinal Chemistry, 2012. NNGH IC50 = 0.014 ± 0.001 μM against MMP-2. View Source
